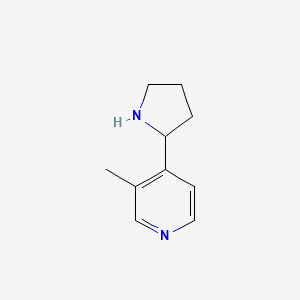

3-Methyl-4-(pyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methyl-4-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C10H14N2/c1-8-7-11-6-4-9(8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 |

InChI Key |

VHFUVLFQGBVLDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Pyrrolidin 2 Yl Pyridine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For 3-methyl-4-(pyrrolidin-2-yl)pyridine, the primary strategic disconnections involve breaking the bond between the pyridine (B92270) and pyrrolidine (B122466) rings or deconstructing the pyrrolidine ring itself.

A common disconnection approach is at the C-C bond linking the two heterocyclic rings. This suggests a coupling reaction between a pre-functionalized 3-methylpyridine (B133936) derivative and a suitable pyrrolidine synthon. For instance, a 3-methyl-4-halopyridine could be coupled with a 2-metallated or 2-borylated pyrrolidine derivative. This strategy simplifies the synthesis to the preparation of two less complex heterocyclic precursors.

Alternatively, the pyrrolidine ring can be disconnected. This approach might involve the cyclization of an acyclic precursor already attached to the 3-methylpyridine core. For example, an amino ketone or amino alcohol attached at the 4-position of the pyridine ring could be cyclized to form the desired pyrrolidine structure. mdpi.com

Established Synthetic Routes to Pyrrolidinylpyridine Core Structures

Several established methods are employed for the construction of the pyrrolidinylpyridine scaffold, each offering distinct advantages in terms of efficiency and substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govmit.edu In the context of synthesizing pyrrolidinylpyridines, reactions like the Suzuki, Stille, and Heck couplings are particularly relevant. youtube.comyoutube.com

The Suzuki coupling, for example, would involve the reaction of a pyridine boronic acid derivative with a halogenated pyrrolidine, or vice versa, in the presence of a palladium catalyst and a base. The versatility of this reaction allows for a wide range of functional groups to be tolerated on both coupling partners. youtube.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Pyridine Partner | Pyrrolidine Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki Coupling | 3-Methyl-4-(boronic acid)pyridine | 2-Halopyrrolidine (N-protected) | Pd(PPh₃)₄, Na₂CO₃ |

| Stille Coupling | 3-Methyl-4-halopyridine | 2-(Tributylstannyl)pyrrolidine (N-protected) | Pd(PPh₃)₄, LiCl |

| Negishi Coupling | 3-Methyl-4-halopyridine | 2-(Organozinc)pyrrolidine (N-protected) | Pd(dba)₂, SPhos |

This table provides illustrative examples of potential cross-coupling strategies.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a critical step in many synthetic routes. osaka-u.ac.jpnih.gov Intramolecular cyclization is a common and effective strategy. researchgate.net This can be achieved through various reactions, including reductive amination of 1,4-dicarbonyl compounds or the cyclization of amino alcohols. mdpi.com

Another powerful method is the [3+2] cycloaddition reaction, particularly using azomethine ylides. osaka-u.ac.jptandfonline.com These reactions can rapidly construct the five-membered pyrrolidine ring with a high degree of stereocontrol. metu.edu.tr For instance, an imine derived from a pyridinecarboxaldehyde can react with a suitable dipolarophile to form the pyrrolidinylpyridine core in a single step. metu.edu.tr

Functionalization and Derivatization of Pyridine and Pyrrolidine Moieties

The pyridine and pyrrolidine rings can be functionalized either before or after the coupling or cyclization steps. The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution and can be functionalized through various C-H activation strategies. rsc.orgresearchgate.net The pyrrolidine ring, on the other hand, can be derivatized at the nitrogen atom or at various carbon positions, often starting from commercially available precursors like proline or pyroglutamic acid. nih.govnih.gov

Enantioselective Synthesis for Chiral this compound Isomers

Since the 2-position of the pyrrolidine ring is a stereocenter, this compound exists as a pair of enantiomers. The synthesis of single enantiomers is crucial for many applications and can be achieved through enantioselective methods. nih.govnih.govrsc.org

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. researchgate.netscispace.com For example, a chiral auxiliary attached to the pyrrolidine nitrogen can influence the facial selectivity of a coupling reaction or a cyclization step. scilit.com After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.gov Chiral catalysts, often based on transition metals complexed with chiral ligands, can catalyze reactions such as asymmetric hydrogenations or cycloadditions to produce the desired enantiomer in high excess. metu.edu.trrsc.org For instance, a prochiral enamine precursor could be asymmetrically hydrogenated using a chiral rhodium or ruthenium catalyst to afford the chiral pyrrolidine ring with high enantioselectivity.

Table 2: Comparison of Enantioselective Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereoselective formation of the product. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | High atom economy, high enantioselectivity. | Catalyst development can be challenging and expensive. |

The choice of synthetic strategy ultimately depends on factors such as the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis.

Resolution Techniques for Racemic Mixtures

The biological activity of chiral molecules such as this compound is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Therefore, the separation of racemic mixtures into their constituent enantiomers is a critical step in the drug discovery and development process. Several techniques are employed for the resolution of racemic pyrrolidinylpyridine derivatives.

One common approach is diastereomeric salt formation . This method involves reacting the racemic base (the pyrrolidinylpyridine) with a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the pyrrolidinylpyridine can be recovered by treatment with a base to neutralize the chiral acid.

Kinetic resolution is another powerful technique for separating enantiomers. This method utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic mixture. For instance, enzyme-catalyzed reactions can be highly enantioselective. In the context of pyrrolidinylpyridines, an enzyme could be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. A study on the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and the chiral ligand sparteine (B1682161) demonstrated the potential of this approach for related heterocyclic systems, achieving high enantiomeric ratios for both the product and the recovered starting material. whiterose.ac.uk

Chiral chromatography , particularly preparative high-performance liquid chromatography (HPLC), is a widely used method for the direct separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

Development of Novel and Efficient Synthetic Protocols

Green Chemistry Approaches in Pyrrolidinylpyridine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. rasayanjournal.co.inmdpi.com For the synthesis of pyridine and its derivatives, several green approaches have been explored. nih.govrsc.org

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. nih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov One-pot multicomponent reactions (MCRs) are particularly well-suited for microwave-assisted synthesis. nih.gov These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and reduce the need for intermediate purification steps. nih.gov For example, a one-pot, four-component reaction under microwave irradiation has been successfully employed for the efficient synthesis of novel pyridine derivatives. nih.gov

The use of greener solvents or even solvent-free conditions is another key aspect of green chemistry. rasayanjournal.co.in Catalytic methods that utilize environmentally benign catalysts and can be recycled are also highly desirable. nih.gov For instance, the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts represents a sustainable approach to pyridine production. rsc.org

| Green Chemistry Approach | Advantages in Pyrrolidinylpyridine Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner reactions. nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. nih.gov |

| Use of Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. rasayanjournal.co.inrsc.orgnih.gov |

| Solvent-Free Reactions | Minimized waste, simplified work-up. rasayanjournal.co.in |

High-Throughput Synthesis for Analog Libraries

The generation of libraries of analogues is essential for exploring the chemical space around a lead compound and optimizing its biological activity. nih.govresearchgate.net High-throughput synthesis (HTS) techniques, often coupled with automated platforms, enable the rapid parallel synthesis of a large number of compounds. nih.govresearchgate.net

Flow chemistry has proven to be a powerful tool for HTS. nih.govresearchgate.netchemrxiv.org In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This often leads to improved yields, selectivity, and safety compared to traditional batch processes. The integration of in-line purification techniques further streamlines the synthesis of compound libraries. nih.gov A combination of flow and batch chemistries has been successfully applied to the assembly of a focused library of trisubstituted drug-like pyrrolidines. nih.govresearchgate.networktribe.com

The use of solid-phase synthesis is another common strategy for generating analog libraries. In this approach, one of the starting materials is attached to a solid support (a resin), and subsequent reactions are carried out. Excess reagents and by-products can be easily washed away, simplifying the purification process. After the desired sequence of reactions, the final product is cleaved from the solid support.

| High-Throughput Synthesis Technique | Key Features and Benefits for Analog Libraries |

| Flow Chemistry | Precise reaction control, improved safety and scalability, potential for automation and in-line purification. nih.govresearchgate.netchemrxiv.orgnih.gov |

| Solid-Phase Synthesis | Simplified purification, amenability to automation. |

| Microwave-Assisted Parallel Synthesis | Rapid reaction optimization and library generation. nih.gov |

Purification and Isolation Techniques for Pyrrolidinylpyridine Compounds

The purification and isolation of the target compound from the reaction mixture are crucial steps to ensure its purity and suitability for biological testing. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Chromatography is one of the most widely used techniques for the purification of organic compounds. Column chromatography using silica (B1680970) gel or alumina (B75360) is commonly employed to separate the desired product from unreacted starting materials and by-products. For more challenging separations, high-performance liquid chromatography (HPLC) , particularly in its preparative mode, can provide high levels of purity.

Crystallization is another effective method for purifying solid compounds. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the pure compound can crystallize out, leaving the impurities in the solution.

Distillation is the primary method for purifying liquid compounds. datapdf.comosti.gov For compounds that are sensitive to high temperatures, vacuum distillation can be used to lower the boiling point. In some cases, impurities can be removed by washing the reaction mixture with an acidic or basic aqueous solution to form water-soluble salts that can be separated in a separatory funnel. google.com

For pyridine-containing compounds, specific precautions may be necessary during purification due to their potential reactivity with oxygen and their hygroscopic nature. datapdf.comosti.gov Performing distillations under an inert atmosphere, such as nitrogen, can prevent degradation. datapdf.comosti.gov

| Purification Technique | Application for Pyrrolidinylpyridine Compounds |

| Column Chromatography | Separation from starting materials and by-products. |

| Preparative HPLC | High-purity separations, including chiral separations. |

| Crystallization | Purification of solid compounds. |

| Distillation (including vacuum) | Purification of liquid compounds. datapdf.comosti.gov |

| Acid-Base Extraction | Removal of acidic or basic impurities. google.com |

In-Depth Analysis of this compound: A Review of its Molecular Structure and Spectroscopic Properties

Detailed scientific data regarding the comprehensive spectroscopic and crystallographic analysis of the chemical compound this compound is not available in publicly accessible scientific literature and databases. While the compound is listed in several chemical supplier catalogs, the in-depth experimental data required for a thorough elucidation of its molecular structure, as specified in the requested outline, has not been published.

The pursuit of a complete structural and spectroscopic profile for any chemical entity is fundamental to understanding its properties and potential applications. For the compound this compound, such a detailed characterization would involve a multi-faceted approach employing a range of advanced analytical techniques. However, a comprehensive search of scholarly articles, chemical databases, and academic repositories has revealed a significant gap in the available information for this specific molecule.

Consequently, it is not possible to provide detailed research findings, including data tables, for the following analytical methods as they pertain to this compound:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR chemical shift analysis and data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY).

High-Resolution Mass Spectrometry (HRMS): For the determination of its elemental composition.

Vibrational Spectroscopy: Including Infrared (IR) and Raman spectroscopy for functional group identification.

X-ray Crystallography: Specifically, single crystal X-ray diffraction analysis for the definitive determination of its solid-state structure.

While general principles of spectroscopic analysis can be applied to predict the expected spectral features of this compound based on its constituent functional groups (a substituted pyridine ring and a pyrrolidine ring), any such discussion would be purely theoretical and would not meet the requirement for an article based on detailed research findings.

The absence of this critical experimental data in the public domain prevents the creation of a scientifically accurate and thorough article as per the requested structure and content inclusions. Further research, including the synthesis and subsequent detailed analytical characterization of this compound, would be required to generate the data necessary to fulfill this request.

Molecular Structure Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis and Torsional Strain

The conformational flexibility of 3-Methyl-4-(pyrrolidin-2-yl)pyridine is primarily dictated by two structural features: the puckering of the pyrrolidine (B122466) ring and the rotation about the single bond connecting the pyrrolidine and pyridine (B92270) rings.

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve angular and torsional strain. researchgate.net These conformations are typically described as envelope (E) or twisted (T) forms. nih.gov The specific geometry can be defined by a phase angle of pseudorotation (P) and a maximum puckering amplitude (Φmax). nih.gov For substituted pyrrolidines, the energetic preference for a particular conformation is influenced by the nature and position of the substituents. nih.gov The substituents aim to occupy positions that minimize steric hindrance, often favoring pseudo-equatorial orientations. Computational studies on N-substituted pyrrolidines demonstrate that even slight changes to substituents can significantly alter the energy landscape and the relative populations of different conformers. researchgate.net

Rotation around the C-C bond linking the two heterocyclic rings introduces another degree of conformational freedom. The relative orientation of the pyridine and pyrrolidine rings is defined by the dihedral angle. Torsional strain arises from the repulsive interactions between electron clouds of adjacent atoms or groups as this bond rotates. numberanalytics.comopenochem.org The molecule will preferentially adopt a staggered conformation where this strain is minimized, avoiding eclipsed arrangements of bulky groups. openochem.org The energy difference between the most stable (lowest energy) and least stable (highest energy) rotational conformations is known as the rotational barrier. numberanalytics.com For this compound, the key dihedral angle would involve the methyl-substituted carbon and the pyrrolidine-substituted carbon of the pyridine ring, and the adjacent atoms of the pyrrolidine ring. The most stable conformer would balance the steric interactions between the methyl group and the pyrrolidine ring.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for mapping this conformational landscape. researchgate.net Such an analysis for this compound would calculate the relative energies of various conformers to predict the most stable three-dimensional structure.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer A (Staggered) | ~180 | 0.00 | ~75 |

| Conformer B (Gauche) | ~60 | 0.80 | ~20 |

| Conformer C (Eclipsed) | ~0 | 4.50 | <1 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from a computational conformational analysis. Specific values for this compound would require dedicated theoretical calculations.

Identification of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of noncovalent intermolecular interactions. mdpi.com For this compound, several types of interactions would be expected to play a crucial role in the formation of a stable crystal lattice.

The planar, aromatic nature of the pyridine ring facilitates π–π stacking interactions. nih.gov In a crystal structure, pyridine rings of adjacent molecules would likely arrange in a parallel-displaced or T-shaped orientation to maximize attractive forces, with typical intermolecular distances of 3.2–3.8 Å. acs.org These interactions are a significant cohesive force in the crystals of many aromatic heterocyclic compounds.

Weak hydrogen bonds, particularly of the C–H···N type, are also expected to be significant. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor, and it can interact with C-H groups from the pyrrolidine or methyl groups of neighboring molecules. mdpi.comresearchgate.net Though weaker than conventional O-H···N or N-H···N bonds, these interactions are directional and collectively contribute to the stability and specific orientation of molecules within the crystal.

Van der Waals forces, arising from temporary fluctuations in electron density, are ubiquitous and provide a general cohesive force that holds the molecules together in the solid state.

Single-crystal X-ray diffraction is the definitive experimental technique for elucidating crystal structures. Such an analysis would provide precise information on bond lengths, bond angles, and the exact arrangement of molecules. Key parameters determined include the crystal system, space group, and the dimensions of the unit cell. While no specific crystallographic data for this compound has been identified, the data for a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, illustrates the type of information that would be obtained. researchgate.net

| Parameter | Illustrative Value (based on a related structure researchgate.net) |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

| Z (Molecules per unit cell) | 4 |

Note: This table provides an example of typical crystallographic data. The values are from the published structure of a related pyridine derivative researchgate.net and are for illustrative purposes only.

Theoretical and Computational Chemistry Investigations of 3 Methyl 4 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations using Density Functional Theory (DFT)

No specific data available in the searched literature.

Geometry Optimization and Electronic Structure Calculations

No specific data available in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

No specific data available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Bonding and Stability

No specific data available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

No specific data available in the searched literature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

No specific data available in the searched literature.

Solvent Effects on Electronic Properties and Reactivity

No specific data available in the searched literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like 3-Methyl-4-(pyrrolidin-2-yl)pyridine, MD simulations provide critical insights into its conformational landscape, flexibility, and intermolecular interactions in various environments (e.g., in a vacuum, in solution).

A typical MD simulation study for this compound would proceed as follows:

System Setup: A starting 3D structure of the molecule is placed in a simulation box. If studying the molecule in solution, the box is filled with explicit solvent molecules (e.g., water).

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen to define the potential energy of the system. The force field consists of parameters that describe bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Simulation Protocol: The system is first minimized to remove steric clashes, then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble). Finally, a production run of sufficient length (typically nanoseconds to microseconds) is performed to sample the conformational space.

Trajectory Analysis: The resulting trajectory file, which contains snapshots of the system at regular time intervals, is analyzed to understand the molecule's dynamic behavior. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. For this compound, this would reveal the relative motions of the pyridine (B92270) and pyrrolidine (B122466) rings and the methyl group.

Dihedral Angle Analysis: To explore the rotational freedom around the C-C bond connecting the two rings, which is crucial for determining the dominant conformers.

Radial Distribution Functions (RDFs): To analyze the interactions between the molecule and solvent molecules, identifying key solvation shells.

Through such simulations, researchers could map the potential energy surface of this compound, identifying low-energy, stable conformations and the energy barriers between them. This information is vital for understanding its chemical reactivity and how it might interact with biological targets. However, to date, no such simulation studies have been published for this specific molecule.

Structure Activity Relationship Sar Studies of Pyrrolidinylpyridine Derivatives

Rational Design Principles for Chemical Modifications

The rational design of novel pyrrolidinylpyridine derivatives involves systematic modifications of the core structure to probe the steric and electronic requirements of the target receptor's binding site. Key areas of modification include the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the stereochemistry of the molecule.

Systemic Variations at the Pyridine Ring (e.g., Methyl Group Position)

The position and nature of substituents on the pyridine ring play a critical role in modulating the affinity and efficacy of these ligands at nAChRs. While direct SAR studies on 3-Methyl-4-(pyrrolidin-2-yl)pyridine are limited in publicly available literature, valuable insights can be drawn from structurally related analogs, such as substituted 3-[2-((S)-pyrrolidinyl)methoxy]pyridines (analogs of A-84543).

For these related compounds, substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring have been shown to have a profound impact on binding affinity, with observed Ki values spanning a wide range from 0.15 nM to over 9000 nM. nih.gov This demonstrates the sensitivity of the receptor to the electronic and steric environment of the pyridine moiety. For instance, the introduction of different substituents can significantly alter the efficacy of the compound at various nAChR subtypes, leading to the identification of both subtype-selective agonists and antagonists. nih.gov

The position of the nitrogen atom within the pyridine ring also influences activity. Studies on analogs of A-84543 where the pyridine nitrogen was moved to the 2- or 4-position revealed changes in the electron distribution on the pyridine nitrogen, which in turn affects binding affinities for different nAChR subtypes. nih.gov This suggests that the hydrogen-bonding capabilities and electrostatic interactions of the pyridine nitrogen are key determinants of ligand-receptor recognition.

Table 1: Effect of Pyridine Ring Modifications on nAChR Binding Affinity (Analog Series)

| Compound/Modification | Target Receptor | Binding Affinity (Ki, nM) |

| A-84543 (unsubstituted) | nAChR | High |

| 2-substituted analog | nAChR | Variable (0.15 - >9000) |

| 4-substituted analog | nAChR | Variable (0.15 - >9000) |

| 5-substituted analog | nAChR | Variable (0.15 - >9000) |

| 6-substituted analog | nAChR | Variable (0.15 - >9000) |

Note: Data is generalized from studies on A-84543 analogs, as specific data for this compound is not available.

Modifications of the Pyrrolidine Ring (e.g., N-Substitutions, Pyrrolidine Ring Size)

The pyrrolidine ring is another critical component for modification in SAR studies. A "methyl scan" of the pyrrolidinium ring of nicotine (B1678760), a structural isomer of this compound, provides significant insights into how small additions to this ring can affect interactions with nAChR subtypes, specifically the α4β2 and α7 receptors.

Methylation at different carbons of the pyrrolidine ring leads to distinct changes in receptor interaction. For example, 2'-methylation has been shown to enhance binding and agonist potency at α7 receptors. nih.gov Conversely, 4'-methylation tends to decrease potency and efficacy more significantly at α7 receptors compared to α4β2 receptors. nih.gov These findings highlight the differential steric tolerance of the binding pockets of nAChR subtypes.

N-substitutions on the pyrrolidine ring are also a key area of investigation. Replacing the N-methyl group with an ethyl group or adding a second N-methyl group can significantly reduce interaction with α4β2 receptors, while having a lesser effect on α7 receptors. nih.gov This indicates that the size and nature of the substituent on the pyrrolidine nitrogen are crucial for subtype selectivity.

While not extensively documented for this specific scaffold, modifications to the pyrrolidine ring size (e.g., expansion to a piperidine ring or contraction to an azetidine ring) are a common strategy in medicinal chemistry to explore the optimal conformation for receptor binding.

Table 2: Effect of Pyrrolidine Ring Methylation on nAChR Activity (Based on Nicotine Analogs)

| Modification | Effect on α4β2 Receptors | Effect on α7 Receptors |

| 1'-N-ethyl substitution | Significantly reduced interaction | Less significant effect |

| 2'-methylation | - | Enhanced binding and potency |

| 3'-trans-methylation | Less tolerated | Better tolerated |

| 4'-methylation | Less significant decrease in potency/efficacy | Greater decrease in potency/efficacy |

| 5'-trans-methylation | Less tolerated | Better tolerated |

Data is based on a "methyl scan" of the pyrrolidinium ring of nicotine.

Impact of Stereochemistry on Activity Profiles

Stereochemistry is a fundamental aspect of the SAR of pyrrolidinylpyridine derivatives. The chiral center at the 2-position of the pyrrolidine ring dictates the spatial orientation of the two ring systems, which is critical for proper alignment within the receptor's binding site.

In studies of nicotine and its analogs, the (S)-enantiomer is generally the more active form. The stereochemistry of substitutions on the pyrrolidinyl ring also has a profound impact. For instance, trans-5'-methylnicotine retains considerable activity at α7 receptors, whereas cis-5'-methylnicotine lacks agonist activity and has low affinity at both α4β2 and α7 receptors. nih.gov This stark difference underscores the precise geometric requirements of the binding pocket. Computational docking studies have corroborated these experimental findings, predicting lower affinities for the cis-methylnicotines. nih.gov The synthesis of stereochemically pure enantiomers is therefore a critical step in the development and evaluation of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrrolidinylpyridine derivatives, 2D and 3D-QSAR studies can provide valuable insights for the design of new analogs with improved properties.

In a typical QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., atomic charges), or structural (e.g., molecular connectivity indices). Statistical methods such as multiple linear regression or partial least squares are then used to build a model that correlates these descriptors with the observed activity.

Computational Approaches to SAR

In addition to QSAR, other computational methods, particularly molecular docking, are instrumental in elucidating the SAR of pyrrolidinylpyridine derivatives.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogs, docking simulations into homology models or crystal structures of nAChRs can provide a detailed picture of the binding interactions at the atomic level.

These simulations can help to rationalize experimentally observed SAR data. For example, docking studies of methyl-substituted nicotine analogs into the acetylcholine (B1216132) binding protein (AChBP), a homolog of the nAChR ligand-binding domain, have successfully predicted the observed changes in receptor affinity. nih.gov Key interactions typically observed for nicotinic ligands include a cation-π interaction between the protonated nitrogen of the pyrrolidine ring and a tryptophan residue in the receptor's aromatic box, as well as hydrogen bonding between the pyridine nitrogen and backbone residues of the receptor.

By visualizing the docked poses of different derivatives, researchers can understand why certain modifications enhance or diminish activity. For instance, a substituent that causes a steric clash with a receptor residue would be predicted to lower binding affinity. Conversely, a modification that allows for an additional favorable interaction, such as a new hydrogen bond, would be expected to increase affinity. These computational insights are invaluable for guiding the design of new ligands with improved potency and selectivity.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D query for virtual screening, a process that rapidly searches large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active.

For pyrrolidinylpyridine derivatives targeting nAChRs, a pharmacophore model typically encapsulates the key interaction points responsible for binding. Decades of research have established a well-defined pharmacophore for nicotinic agonists. pnas.org The essential features include:

A Cationic Center: The nitrogen atom on the pyrrolidine ring is typically protonated at physiological pH, forming a cationic head. This positive charge is crucial for a cation-π interaction with a conserved tryptophan residue in the receptor's binding site. pnas.org

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. pnas.orgresearchgate.net This feature is critical for anchoring the ligand within the binding pocket through interactions with backbone components of the receptor. pnas.org

Hydrophobic Regions: The aromatic pyridine ring and the aliphatic pyrrolidine ring contribute to hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

The spatial relationship between these features is paramount. For instance, the distance between the cationic nitrogen and the hydrogen bond-accepting nitrogen is a critical parameter, with optimal distances enhancing binding affinity. researchgate.net

Virtual Screening Process:

Model Generation: A pharmacophore model is generated based on the structures of known potent ligands like nicotine, epibatidine, and their analogues, or from the crystal structure of the target receptor with a bound ligand. nih.govmdpi.com

Database Preparation: Large chemical databases (e.g., ZINC, ChEMBL) containing millions of compounds are prepared in a 3D format. mdpi.com

Screening: The pharmacophore model is used as a filter to screen the database. Only molecules that can adopt a conformation matching the pharmacophore's features are retained as "hits." d-nb.infonih.gov

Post-Screening Filtering: The virtual hits are often subjected to further filtering based on drug-like properties (e.g., molecular weight, lipophilicity) and subjected to more computationally intensive methods like molecular docking to predict their binding mode and affinity more accurately. mdpi.com

This in silico approach accelerates the discovery of novel chemical scaffolds that can be synthesized and tested, significantly reducing the time and cost associated with identifying new lead compounds. mdpi.com

Table 1: Conceptual Pharmacophore Model for a Pyrrolidinylpyridine nAChR Agonist

| Pharmacophoric Feature | Chemical Moiety | Interaction Type | Importance |

| Cationic Center | Pyrrolidine Nitrogen | Cation-π Interaction | Essential for binding to key aromatic residue (e.g., Tryptophan) in the receptor. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bonding | Anchors the ligand to the receptor's backbone. pnas.org |

| Aromatic/Hydrophobic | Pyridine Ring | Hydrophobic Interaction | Stabilizes the ligand in the binding pocket. |

| Hydrophobic | Pyrrolidine Ring | Hydrophobic Interaction | Contributes to overall binding affinity and stability. |

Ligand Efficiency and Lipophilic Efficiency Calculations

In the process of optimizing a lead compound, it is crucial to improve potency without introducing undesirable physicochemical properties, a phenomenon sometimes referred to as "molecular obesity." sciforschenonline.org Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), also known as Ligand Lipophilicity Efficiency (LLE), are key metrics used to assess the quality of compounds and guide their optimization. sciforschenonline.orgmtak.hu

Ligand Efficiency (LE)

Ligand efficiency measures the binding energy of a ligand per non-hydrogen atom (or heavy atom). wikipedia.org It provides an indication of how efficiently a molecule's size is utilized to achieve binding affinity. A higher LE value is generally desirable, as it suggests that the molecule has a more optimized fit with its target. sciforschenonline.org

The formula for LE is: LE = 1.4 * pXC50 / N where pXC50 is the negative logarithm of the potency (e.g., pIC50 or pKi) and N is the number of non-hydrogen atoms. wikipedia.org An LE value of 0.3 or higher is often considered a benchmark for a promising lead compound. sciforschenonline.org

Lipophilic Efficiency (LipE or LLE)

Lipophilic efficiency relates a compound's potency to its lipophilicity, typically measured as LogP (the logarithm of the partition coefficient between octanol and water). wikipedia.org This metric is critical because high lipophilicity can lead to poor solubility, increased metabolic clearance, and non-specific, off-target toxicity. wikipedia.org LipE helps medicinal chemists to increase potency while controlling lipophilicity. sciforschenonline.org

The formula for LipE is: LipE = pXC50 - LogP wikipedia.org

A higher LipE value indicates a more favorable balance between potency and lipophilicity. Quality drug candidates often have a LipE greater than 6. wikipedia.org

Application to Pyrrolidinylpyridine Derivatives

By calculating LE and LipE for a series of this compound analogues, researchers can compare compounds and prioritize those with the most promising profiles for further development. For example, a modification that significantly increases potency but also dramatically increases LogP might result in a lower LipE, signaling a potentially problematic optimization path. Conversely, a modification that boosts affinity with only a minor increase in size or lipophilicity would be identified as highly efficient.

Table 2: Example Calculation of Efficiency Metrics for Hypothetical Pyrrolidinylpyridine Analogues

This table illustrates how these metrics are calculated and used to evaluate hypothetical analogues. Data is for illustrative purposes.

| Compound | Ki (nM) | pKi | LogP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analogue A | 20 | 7.70 | 2.1 | 15 | 0.72 | 5.60 |

| Analogue B | 10 | 8.00 | 2.8 | 17 | 0.66 | 5.20 |

| Analogue C | 5 | 8.30 | 2.3 | 16 | 0.73 | 6.00 |

| Analogue D | 15 | 7.82 | 3.5 | 19 | 0.58 | 4.32 |

Mechanistic Investigations of Biological Activities in in Vitro Systems and Animal Models

Molecular Target Identification and Characterization

The primary molecular targets for pyridine-pyrrolidine scaffolds are nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels. The interaction with these receptors is highly dependent on the precise chemical structure of the compound.

Nicotinic Acetylcholine Receptors (nAChRs)

The structure of 3-Methyl-4-(pyrrolidin-2-yl)pyridine is closely related to nicotine (B1678760). The key differences are the substitution pattern on the pyridine (B92270) ring (position 4 instead of 3) and the absence of the N-methyl group on the pyrrolidine (B122466) ring. Research on methylated nicotine analogs provides valuable insights into how small structural modifications can significantly impact receptor affinity.

A "methyl scan" of the pyrrolidinium ring of nicotine has been conducted to investigate its interactions with the two major nAChR subtypes in the brain: α4β2 and α7. This study revealed that methylation at different positions on the pyrrolidine ring leads to distinct changes in receptor binding and function. For instance, methylation at the 2'-position of nicotine was found to enhance binding and agonist potency at α7 receptors. Conversely, methylation at the 4'-position decreased both potency and efficacy at α7 receptors more significantly than at α4β2 receptors. nih.gov The stereochemistry of these methylations is also crucial; for example, trans-5'-methylnicotine retained considerable α7 receptor activity, while cis-5'-methylnicotine had low affinity and lacked agonist activity at both α4β2 and α7 subtypes. nih.gov

These findings suggest that the methyl group on the pyridine ring and the specific attachment point of the pyrrolidine ring in this compound would likely result in a unique binding profile at different nAChR subtypes compared to nicotine. However, specific binding assay data (e.g., Ki values) for this compound are not available in the reviewed literature.

Serotonin Receptors

While some pyrrolidine and pyridine derivatives have been investigated for their affinity to serotonin receptors, no specific binding data for this compound at serotonin receptors has been reported in the available scientific literature. nih.govnih.govresearchgate.net

No specific data regarding the enzyme inhibition profile of this compound against kinases or proteases was found in the scientific literature. While some pyridine-containing compounds have been explored as kinase inhibitors, specific screening results for this particular molecule are not available. mdpi.com

Direct studies on the modulation of ion channels and transporters by this compound are not present in the available literature. As a structural analog of nicotine, its primary mode of action would be expected to be through the modulation of nicotinic acetylcholine receptor ion channels. nih.gov

In Vitro Cellular Assays

There is no specific information in the reviewed scientific literature on the antimicrobial activity of this compound against specific bacterial or fungal strains. While various derivatives of pyridine and pyrrolidine have been synthesized and tested for antimicrobial properties, data for this specific compound is not available. mdpi.comnih.govnih.govresearchgate.net

No studies reporting the antiviral activity of this compound against viral replicases or integrases were identified in the scientific literature. Research into the antiviral properties of pyridine-containing heterocycles is an active area, but specific data for this compound is lacking. nih.govscientificarchives.com

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

No publicly available data from peer-reviewed studies were found detailing the antiproliferative or cytotoxic effects of this compound against specific cancer cell lines.

Immunomodulatory Effects in Cell-Based Models

Information regarding the immunomodulatory properties of this compound in cell-based assays is not available in the surveyed scientific literature.

Preclinical In Vivo Animal Model Investigations (Excluding Clinical Human Data)

Antinociceptive and Antiallodynic Activity in Pain Models

No in vivo studies in animal models of pain investigating the antinociceptive or antiallodynic potential of this compound have been identified.

Central Nervous System (CNS) Activity and Behavioral Pharmacology

Detailed reports on the central nervous system activity and behavioral pharmacology of this compound in animal models are not present in the available literature.

Pharmacokinetic and Metabolic Stability Studies in Animal Models (e.g., Liver Microsome Stability, Plasma Exposure)

Pharmacokinetic parameters and metabolic stability data for this compound from in vivo animal studies have not been publicly reported.

Chemical Applications and Advanced Materials Research

Utilization as Synthetic Building Blocks for Complex Organic Molecules

The bifunctional nature of 3-Methyl-4-(pyrrolidin-2-yl)pyridine, possessing both a nucleophilic secondary amine within the pyrrolidine (B122466) ring and a potentially reactive pyridine (B92270) core, makes it a valuable scaffold for the synthesis of more complex organic molecules. Pyridine and its derivatives are fundamental building blocks in organic synthesis, often utilized in the construction of pharmaceuticals, agrochemicals, and other functional materials.

The pyrrolidine moiety, a saturated five-membered nitrogen-containing ring, is another key structural motif present in numerous biologically active compounds. The secondary amine in the pyrrolidine ring can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse functional groups. This versatility enables the creation of a library of derivatives from the parent this compound structure.

For instance, the synthesis of quinazoline-2,4(1H,3H)-diones substituted with a pyridyl moiety has been demonstrated through the annulation of anthranilic esters with N-pyridyl ureas. nih.gov While this example does not directly use this compound, it illustrates a synthetic strategy where pyridinyl-containing building blocks are crucial for constructing complex heterocyclic systems. The presence of the pyrrolidine ring in the target compound could introduce specific stereochemical features and solubility properties to the final products.

The table below outlines the key reactive sites of this compound and the potential transformations it can undergo, highlighting its utility as a versatile synthetic building block.

| Reactive Site | Potential Transformations | Resulting Functionality |

| Pyrrolidine N-H | Alkylation, Acylation, Arylation, Sulfonylation | N-substituted pyrrolidine derivatives with varied electronic and steric properties. |

| Pyridine Ring | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution (if activated), Metal-catalyzed cross-coupling | Functionalized pyridine core with tailored electronic and coordinating properties. |

| Methyl Group | Oxidation, Halogenation | Introduction of further functional handles. |

Applications in Catalysis as Ligands for Metal Complexes

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound can act as Lewis bases, making the molecule a potential ligand for coordinating with metal ions. Pyridine-containing ligands are ubiquitous in coordination chemistry and have been instrumental in the development of a wide range of metal catalysts for various organic transformations. researchgate.netjscimedcentral.com

The combination of a soft pyridine donor and a harder pyrrolidine amine donor in a single molecule could lead to the formation of stable chelate complexes with transition metals. The stereochemistry of the pyrrolidine ring, particularly the chiral center at the 2-position, could also be exploited in asymmetric catalysis. Metal complexes bearing such chiral ligands can induce enantioselectivity in chemical reactions, which is of paramount importance in the synthesis of pharmaceuticals and fine chemicals.

Research on iron complexes with pyridine-oxime ligands has shown their potential in isoprene (B109036) polymerization. nih.gov This highlights the catalytic activity that can be achieved with iron centers supported by pyridine-based ligands. While not directly involving this compound, this study underscores the principle that modifying the substituents on the pyridine ring can tune the catalytic performance of the resulting metal complex.

The potential catalytic applications of metal complexes of this compound are summarized in the following table.

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Pyridine ligands are known to stabilize Pd catalysts. |

| Rhodium (Rh), Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation | Chiral pyridine-pyrrolidine ligands can induce asymmetry. |

| Iron (Fe), Cobalt (Co), Nickel (Ni) | Polymerization, Oxidation, Reduction | Abundant and less toxic metals; ligand environment is crucial for activity. |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Versatile metal with a rich coordination chemistry with N-donor ligands. |

Incorporation into Functional Polymers and Supramolecular Assemblies

The structural features of this compound also lend themselves to its incorporation into larger molecular architectures such as functional polymers and supramolecular assemblies. The reactive N-H group of the pyrrolidine can be used as a point of attachment to a polymer backbone or as a site for initiating polymerization.

Pyridinium-type functional polymers, for example, have been studied for their unique properties and applications. By quaternizing the pyridine nitrogen of this compound, it could be incorporated into such polymeric structures, potentially imparting specific ion-exchange or catalytic properties to the material.

In the realm of supramolecular chemistry, the ability of the pyridine and pyrrolidine nitrogens to participate in hydrogen bonding and metal coordination is a key feature. These non-covalent interactions can be used to direct the self-assembly of molecules into well-defined, higher-order structures. For example, pyridine-containing ligands are known to be effective in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The specific geometry and donor properties of this compound could lead to the formation of novel supramolecular architectures with interesting host-guest properties or catalytic activity.

Potential in Agrochemical and Industrial Applications

Pyridine and its derivatives are a cornerstone of the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic motif. The biological activity of these compounds is often highly dependent on the nature and position of the substituents on the pyridine ring. The presence of the 3-methyl and 4-(pyrrolidin-2-yl) groups in the target compound could confer specific biological activities.

While no specific agrochemical applications for this compound have been reported in the searched literature, the general importance of substituted pyridines in this sector suggests that it could be a candidate for screening in the discovery of new active ingredients.

Industrially, pyridine and its derivatives find use as solvents, catalysts, and intermediates in the synthesis of a wide range of chemicals. The specific properties of this compound, such as its basicity and coordinating ability, could make it a useful additive or catalyst in certain industrial processes. For example, pyridine itself is used as a catalyst in various condensation and acylation reactions. The substituted nature of this compound might offer advantages in terms of selectivity or reactivity in such applications.

Future Directions and Emerging Research Opportunities

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The future of research on 3-Methyl-4-(pyrrolidin-2-yl)pyridine and its analogs is deeply rooted in the innovation of synthetic methodologies. While foundational methods for creating pyridine-based compounds are established, there is a continuous drive to develop more efficient, selective, and sustainable synthetic routes. researchgate.netmdpi.com Future work will likely focus on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, allowing for the rapid generation of diverse compound libraries.

Key areas of exploration include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds on both the pyridine (B92270) and pyrrolidine (B122466) rings offers a more atom-economical approach compared to traditional cross-coupling reactions, which often require pre-functionalized starting materials.

Asymmetric Catalysis: Developing novel catalytic systems to control the stereochemistry of the pyrrolidine ring during synthesis is crucial, as the three-dimensional arrangement of atoms is often critical for biological activity.

Flow Chemistry: Utilizing continuous-flow reactors can enhance reaction efficiency, safety, and scalability, facilitating the production of pyrrolidinylpyridine derivatives for extensive screening and development. nih.gov

These advanced synthetic strategies will enable chemists to access previously unattainable molecular architectures, paving the way for the discovery of compounds with enhanced potency and novel mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds based on the this compound scaffold. nih.govspringernature.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy unattainable through traditional methods alone. mdpi.com

Emerging applications in this domain include:

Predictive Modeling: ML algorithms can be trained to predict various properties of new virtual compounds, such as binding affinity to a specific target, solubility, and metabolic stability, thus prioritizing the synthesis of molecules with the highest chance of success. mdpi.comdntb.gov.ua

De Novo Design: AI models, particularly generative algorithms like Graph Neural Networks (GNNs), can design entirely new molecules optimized for specific biological targets. mdpi.compeerj.com These models can learn the underlying chemical principles from existing data to propose novel pyrrolidinylpyridine derivatives with desired therapeutic profiles.

Virtual Screening: AI-driven high-throughput virtual screening can rapidly assess millions of compounds from digital libraries to identify those that are most likely to interact with a biological target of interest, significantly narrowing the field for experimental validation. nih.govmdpi.com

Table 1: Application of AI/ML in Pyrrolidinylpyridine Derivative Design

| AI/ML Technique | Application Area | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Predict biological activity based on chemical structure. |

| Graph Neural Networks (GNNs) | De Novo Design | Generate novel compound structures with optimized properties. mdpi.compeerj.com |

| Deep Learning | Virtual Screening | Identify potential hit compounds from large virtual libraries. peerj.com |

| Support Vector Machines (SVM) | Target Prediction | Predict potential biological targets for a given compound. |

Discovery of New Biological Targets and Mechanisms of Action

While the pyrrolidinylpyridine core is known for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), future research will aim to uncover new biological targets and elucidate novel mechanisms of action. ucsf.edunih.gov This exploration could expand the therapeutic applications of this compound class far beyond its current scope.

For instance, genetic studies have pointed to the α3β4* nAChR subtype as being significant for both alcohol and nicotine (B1678760) dependence, suggesting that compounds targeting this receptor could treat both conditions simultaneously. ucsf.edu Furthermore, research into related pyridine derivatives has identified a wide range of potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govmdpi.comresearchgate.net

Future research directions may involve:

Phenotypic Screening: Testing this compound analogs in cell-based or whole-organism models without a preconceived target can reveal unexpected therapeutic effects.

Target Identification and Validation: Using techniques like chemical proteomics and thermal shift assays to identify the specific protein targets with which these compounds interact.

Systems Biology Approaches: Investigating how these molecules affect complex signaling pathways and cellular networks to understand their broader physiological impact. For example, some pyridine derivatives have been found to act as SARM1 inhibitors, which could be relevant for treating neurodegenerative diseases by preventing axonal degeneration. google.com

Development as Molecular Probes for Biochemical Studies

The unique structure of this compound makes it an excellent candidate for development into molecular probes—specialized tools used to study biological processes. By modifying the core structure with reporter groups, scientists can create molecules that allow for the visualization and quantification of biological targets and pathways.

Potential developments in this area include:

Radiolabeling: Incorporating radioactive isotopes (e.g., ¹¹C, ¹⁸F) into the molecule to create ligands for Positron Emission Tomography (PET) imaging, enabling the non-invasive study of receptor density and distribution in the brain.

Fluorescent Labeling: Attaching fluorescent dyes to the scaffold to create probes for use in fluorescence microscopy and flow cytometry, allowing for real-time visualization of target engagement in living cells.

Photoaffinity Labeling: Introducing a photoreactive group that, upon exposure to light, forms a permanent covalent bond with its biological target. This technique is invaluable for definitively identifying the binding partners of a compound.

These molecular probes would be instrumental in basic research, helping to unravel the complex roles of their target receptors in both healthy and diseased states.

Multidisciplinary Collaboration in Pyrrolidinylpyridine Research

The complexity of modern drug discovery and chemical biology necessitates a highly collaborative approach. eurekalert.org The future advancement of research on this compound will depend on the successful integration of expertise from diverse scientific disciplines. researchgate.net

Effective research programs will require synergistic collaborations between:

Synthetic and Medicinal Chemists: To design and create novel compounds.

Computational Chemists and Data Scientists: To apply AI/ML for predictive modeling and compound design. nih.gov

Pharmacologists and Cell Biologists: To evaluate the biological activity and mechanism of action of new compounds.

Structural Biologists: To determine the three-dimensional structures of compound-target complexes, guiding further optimization.

Such integrated teams are better equipped to navigate the challenges of translating a promising chemical scaffold into a valuable scientific tool or a novel therapeutic agent. eurekalert.orgresearchgate.net

Q & A

Q. What are the key synthetic routes for 3-Methyl-4-(pyrrolidin-2-yl)pyridine, and how do reaction conditions influence pathway selection?

- Methodological Answer : Two primary synthetic strategies are derived from analogous pyridine derivatives:

-

Route 1 : Oxidative functionalization of pyridine-N-oxides. For example, 2,3-dimethyl-4-nitro-pyridine-N-oxide undergoes nucleophilic substitution with alcohols (e.g., 2,2,2-trifluoroethanol) under K₂CO₃ catalysis in HMPT at elevated temperatures. Subsequent isomerization (e.g., in acetic anhydride) and functional group transformations (e.g., chlorination with SOCl₂) yield intermediates for coupling reactions .

-

Route 2 : Direct chlorination of pyridine-N-oxides using trichloroisocyanuric acid (TCCA), followed by nucleophilic substitution with thiols (e.g., 2-mercaptobenzimidazole) in methanol under basic conditions. This pathway avoids N-oxide intermediates, simplifying purification .

-

Critical Factors : Choice of catalyst (e.g., K₂CO₃ vs. NaOH), solvent polarity (HMPT vs. chloroform), and temperature (reflux vs. 100°C) dictate reaction efficiency. Route 1 is preferable for introducing bulky substituents, while Route 2 offers faster deoxygenation.

- Data Table : Comparison of Synthetic Routes

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- Impurity Profiling : Common impurities include stereoisomers (e.g., racemic 3-[(2RS)-pyrrolidin-2-yl]pyridine) and byproducts from incomplete deoxygenation. Use HPLC with chiral columns (e.g., Chiralpak® IG-3) to resolve enantiomers, and LC-MS to detect sulfonated or halogenated byproducts .

- Quantitative Analysis : UV-Vis spectrophotometry (λ_max ~260 nm for pyridine derivatives) and ¹H/¹³C NMR (characteristic pyrrolidine δ 1.5-2.5 ppm) confirm structural integrity. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound?

- Methodological Answer :

- Chiral Catalysis : Use (S)-BINOL-derived phosphoric acids to induce asymmetry during pyrrolidine ring formation. For example, asymmetric Mannich reactions with imine intermediates can achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, enabling separation. Pseudomonas fluorescens lipase (PFL) has demonstrated efficacy for related pyrrolidine derivatives .

- Data Insight : Racemic mixtures (e.g., Imp. F(EP) in ) require chiral HPLC (e.g., Daicel® CHIRALCEL OD-H) with hexane:isopropanol (85:15) for baseline separation.

Q. How can isotopic labeling (e.g., ¹¹C, ²H) be applied to study this compound in pharmacokinetic or imaging applications?

- Methodological Answer :

-

Radiosynthesis : Incorporate ¹¹C via Cu(II)-mediated cyanation (e.g., reaction of 3-(pyrrolidin-2-yl)pyridine with [¹¹C]CH₃I in 1,2-DCE at 65°C). Achieve 85% radiochemical yield (RCY) with >99% radiochemical purity (RCP) using semi-preparative HPLC .

-

Deuterium Labeling : Replace methyl or pyrrolidine protons with ²H using NaBD₄ in deuterated solvents (e.g., D₂O/CD₃OD). Nicotine-D7 (a structural analog) demonstrates stable isotopic incorporation for mass spectrometry tracer studies .

- Data Table : Isotopic Labeling Parameters

| Isotope | Method | Yield | Application |

|---|---|---|---|

| ¹¹C | Cu(II)-mediated cyanation | 85% RCY | PET imaging |

| ²H | NaBD₄ reduction | >95% deuteration | Metabolic pathway tracing |

Q. What reaction optimization strategies improve yields in heterocyclic systems like this compound?

- Methodological Answer :

- Catalyst Screening : Fe₂O₃@SiO₂/In₂O₃ nanocomposites enhance condensation reactions (e.g., pyrazole-amine formation) by reducing activation energy. Achieve 88% yield vs. 60% with conventional catalysts .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, while toluene minimizes side reactions in Friedel-Crafts alkylation .

- Microwave Assistance : Reduce reaction times from 12 h to 30 min for cyclization steps, improving throughput without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.